molecular formula C12H21ClN2O2 B3234848 N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide CAS No. 1353983-09-1

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

Cat. No.: B3234848
CAS No.: 1353983-09-1
M. Wt: 260.76 g/mol
InChI Key: OZDIDZVOJUGNTH-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide (CAS: 1353983-09-1) is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. With the molecular formula C12H21ClN2O2 and a molecular weight of 260.76 , this compound is characterized by the presence of both a chloroacetyl group and an acetamide moiety on a piperidine scaffold. This specific structure suggests its primary utility as a versatile building block or synthetic intermediate for the preparation of more complex molecules, particularly in the exploration of novel pharmacologically active agents . The reactive chloroacetyl group makes it a valuable precursor for nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen or carbon-sulfur bonds with various amines and thiols. The piperidine ring is a common structural feature in many pharmaceuticals, underscoring the compound's potential relevance in medicinal chemistry. The structural motif of a chloroacetamide attached to a piperidine ring is found in the synthesis of various compounds, including certain classes of potent synthetic opioids . Consequently, this reagent may be used in academic and industrial research settings to study metabolic pathways , receptor binding affinities, and structure-activity relationships (SAR) of piperidine-derived compounds. Researchers should handle this material with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) and safety protocols should be followed. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-3-14(10(2)16)9-11-4-6-15(7-5-11)12(17)8-13/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDIDZVOJUGNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172545
Record name Acetamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353983-09-1
Record name Acetamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353983-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound involves a multi-step reaction process:

  • Formation of Intermediate : The reaction begins with piperidine and chloroacetyl chloride in the presence of a base, such as triethylamine, yielding N-(2-chloroacetyl)piperidine.
  • Final Product Formation : The intermediate is subsequently reacted with ethylamine to produce the desired compound.

Chemical Structure :

  • Molecular Formula : C12_{12}H16_{16}ClN2_{2}O
  • Molecular Weight : 260.76 g/mol
  • CAS Number : 1354001-49-2

2. Biological Activity

This compound has demonstrated various biological activities, particularly in antimicrobial and antiviral domains.

2.1 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown:

Compound MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
Compound A0.00390.025
Compound B3.125100

These findings suggest that the compound could be effective against various Gram-positive and Gram-negative bacteria .

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of biological pathways, potentially inhibiting bacterial growth or viral replication .

3. Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications on the piperidine ring and enhanced antibacterial activity.

Case Study 2: Antiviral Potential

Another investigation explored the antiviral properties of similar compounds, suggesting that modifications to the chloroacetyl group could enhance efficacy against viral targets, although specific data for this compound remains limited .

4. Conclusion

The compound this compound shows promise as a biologically active agent with potential applications in antimicrobial therapies. Ongoing research is necessary to elucidate its full range of biological activities and mechanisms of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations Among Analogs

The following table summarizes structural analogs and their differences:

Compound Name Substituent on Piperidine N N-Alkyl Group Piperidine Substitution Position Molecular Formula Molecular Weight (g/mol) CAS Number Source
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide (Target Compound) 2-Chloro-acetyl Ethyl 4-position C₁₁H₁₉ClN₂O₂ 246.74 1353975-56-0
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide 2-Chloro-acetyl Isopropyl 2-ylmethyl C₁₄H₂₄ClN₂O₂ 295.81 Not Provided
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide 2-Chloro-acetyl Isopropyl 4-position (with benzyl) C₁₇H₂₅ClN₂O 308.85 690999-05-4
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide 2-Amino-acetyl Methyl 3-position (pyrrolidine) C₁₀H₁₉N₃O₂ 213.28 Not Provided
2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide 2-Chloro-acetyl H (unsubstituted) 4-position (with benzyl) C₁₄H₁₉ClN₂O 266.77 865431-95-4

Analysis of Structural Differences and Implications

Piperidine Substitution Position
  • Target Compound (4-position) : The piperidine nitrogen is substituted at the 4-position , which may influence steric hindrance and binding interactions in biological systems.
  • Analog (2-ylmethyl) : Substitution at the 2-position with a methylene bridge (e.g., N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide) increases molecular flexibility and alters spatial orientation .
N-Alkyl Groups
  • Ethyl vs. Methyl groups (e.g., in N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) reduce steric hindrance, favoring interactions with compact binding pockets .
Functional Group Reactivity
  • Chloro-acetyl vs. Amino-acetyl: The chloro-acetyl group in the target compound is electrophilic, enabling alkylation reactions, while amino-acetyl derivatives (e.g., N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) are nucleophilic and may participate in hydrogen bonding .
Aromatic Substituents

Pharmacological and Physicochemical Considerations

  • Molecular Weight and Solubility : The target compound (MW 246.74) is smaller and likely more water-soluble than benzyl-substituted analogs (e.g., MW 308.85 in ), which may improve bioavailability.
  • Receptor Selectivity: While direct pharmacological data for the target compound are unavailable, analogs like N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide () demonstrate that substituent choice critically impacts receptor selectivity (e.g., M3 muscarinic vs. M2) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide, and how can reaction progress be monitored?

  • The synthesis typically involves multi-step reactions, such as the condensation of piperidine derivatives with chloroacetyl chloride followed by N-ethylation. Key intermediates may include 4-(aminomethyl)piperidine derivatives. Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and purity . For purification, column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy should confirm final product identity .

Q. How should researchers characterize the structural integrity of this compound?

  • Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions on the piperidine ring and acetamide groups. For example, the chloroacetyl group’s carbonyl resonance appears near 170 ppm in 13^13C NMR .
  • High-resolution mass spectrometry (HR-MS) : To confirm molecular formula (e.g., C12_{12}H20_{20}ClN2_2O2_2) and rule out impurities .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~700 cm1^{-1} (C-Cl) validate functional groups .

Q. What stability considerations are critical for storing this compound?

  • The chloroacetyl group is hydrolytically sensitive. Store the compound under inert gas (argon) at -20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. Avoid aqueous buffers with pH > 7 to prevent degradation . Regularly assess stability via HPLC to detect decomposition products like piperidin-4-ylmethyl-acetamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Discrepancies may arise from assay conditions (e.g., solvent choice affecting solubility) or impurity profiles. Mitigation strategies include:

  • Purity validation : Use orthogonal methods (HPLC, LC-MS) to ensure >95% purity .
  • Dose-response curves : Test across a wide concentration range (nM–μM) to identify off-target effects .
  • Control experiments : Compare results with structurally related analogs (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) to isolate structure-activity relationships .

Q. What computational methods are suitable for studying its mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., neurotransmitter receptors). The chloroacetyl group may form hydrogen bonds with catalytic lysine residues .
  • Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .
  • Quantum mechanical (QM) calculations : Evaluate electron density maps to predict reactivity at the chloroacetyl site .

Q. How can researchers optimize experimental design for pharmacokinetic studies?

  • In vitro assays : Use Caco-2 cell monolayers to measure permeability. The compound’s logP (~2.5) suggests moderate absorption but may require prodrug strategies for improved bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP3A4 is likely involved in oxidative metabolism .
  • In vivo protocols : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours .

Methodological Resources

Q. What analytical techniques are critical for detecting trace impurities?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detect impurities at <0.1% levels. For example, N-ethyl-piperidin-4-ylmethyl-amine may form during incomplete acetylation .
  • Gas chromatography (GC) : Identify volatile byproducts from synthetic steps (e.g., ethyl acetate residues) .

Q. How should researchers validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Crosslinking followed by Western blotting identifies bound proteins .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors (KD calculations require triplicate runs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide

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